molecular formula C24H21F3N4O B11326062 7-(3,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

7-(3,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11326062
M. Wt: 438.4 g/mol
InChI Key: YTXOZCNCERMWIA-UHFFFAOYSA-N
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Description

7-(3,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone class This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical properties and biological activities

Preparation Methods

The synthesis of 7-(3,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the quinazolinone core, followed by the introduction of the fluorinated phenyl groups and the piperazine moiety. Reaction conditions may vary, but common methods include:

    Formation of the Quinazolinone Core: This step usually involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, under acidic or basic conditions.

    Introduction of Fluorinated Phenyl Groups: Fluorinated phenyl groups can be introduced through nucleophilic aromatic substitution reactions, often using fluorinated benzene derivatives and suitable nucleophiles.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, typically using piperazine and an appropriate leaving group on the quinazolinone core.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

7-(3,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the fluorinated phenyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(3,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 7-(3,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 7-(3,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one include other quinazolinone derivatives with different substituents. These compounds may share similar core structures but differ in their biological activities and chemical properties due to variations in their substituents. The uniqueness of this compound lies in its specific combination of fluorinated phenyl groups and piperazine moiety, which can confer distinct pharmacological properties.

Properties

Molecular Formula

C24H21F3N4O

Molecular Weight

438.4 g/mol

IUPAC Name

7-(3,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C24H21F3N4O/c25-17-1-3-20(4-2-17)30-5-7-31(8-6-30)24-28-14-21-22(29-24)11-16(12-23(21)32)15-9-18(26)13-19(27)10-15/h1-4,9-10,13-14,16H,5-8,11-12H2

InChI Key

YTXOZCNCERMWIA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C4C(=N3)CC(CC4=O)C5=CC(=CC(=C5)F)F

Origin of Product

United States

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